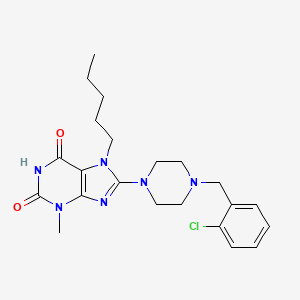
8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione” is mentioned in a patent application filed by Ribon Therapeutics Inc. The patent application relates to pyridazinones and related compounds which are inhibitors of PARP7 .
Molecular Structure Analysis
The molecular structure of the compound is mentioned in the patent application, but the specific details are not provided .Scientific Research Applications
Synthesis and Cardiovascular Activity
Research into derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has demonstrated significant cardiovascular activities, including antiarrhythmic and hypotensive effects. Studies have shown that certain analogues exhibit strong prophylactic antiarrhythmic activity and hypotensive activity, suggesting potential applications in cardiovascular therapies (Chłoń-Rzepa et al., 2004).
Antimicrobial Properties
Novel purine linked piperazine derivatives have been synthesized as potent inhibitors of Mycobacterium tuberculosis, targeting MurB to disrupt peptidoglycan biosynthesis. This work has identified compounds with promising anti-mycobacterial activity, offering a new avenue for tuberculosis treatment (Konduri et al., 2020).
Psychotropic Potential
A series of 8-aminoalkyl derivatives of purine-2,6-dione with potential psychotropic activity has been explored. These compounds show affinity for serotonin receptors, with certain derivatives demonstrating antidepressant-like and anxiolytic-like activities in preclinical models. This research suggests the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Luminescent Properties and Photo-induced Electron Transfer
Studies on piperazine substituted naphthalimide model compounds have revealed interesting luminescent properties and photo-induced electron transfer mechanisms. These findings have implications for the development of new photonic and electronic materials (Gan et al., 2003).
Antiasthmatic Agents
Research into xanthene derivatives containing piperazine groups has shown potential for antiasthmatic activity. This work contributes to the search for new therapeutic agents in the treatment of asthma, highlighting the importance of structural diversity in drug development (Bhatia et al., 2016).
Future Directions
properties
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O2/c1-3-4-7-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)15-16-8-5-6-9-17(16)23/h5-6,8-9H,3-4,7,10-15H2,1-2H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSJPSYPHXQWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)
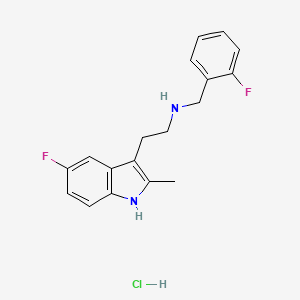
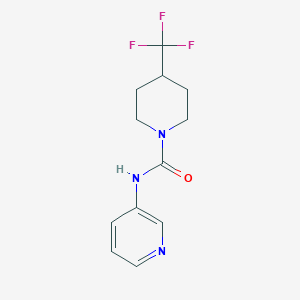
![2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone](/img/structure/B2976567.png)
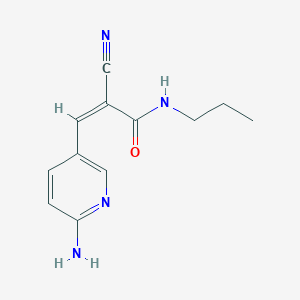
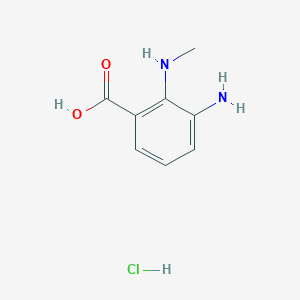
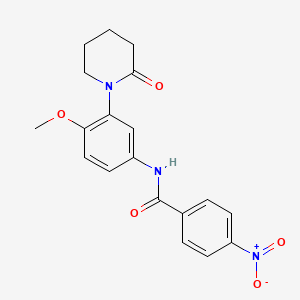
![2-ethoxy-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2976576.png)
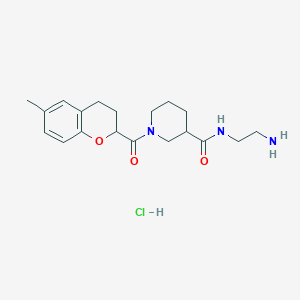
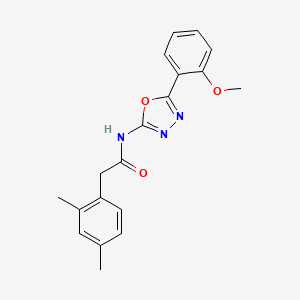
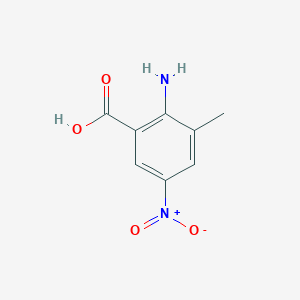
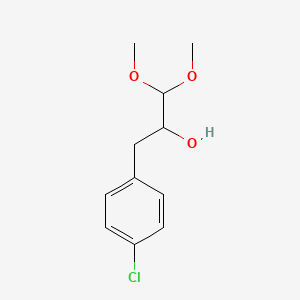
![N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2976586.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2976588.png)